1,4-Dioxa-6-azaspiro[4.5]decane
Description
1,4-Dioxa-6-azaspiro[4.5]decane is a spirocyclic compound featuring a six-membered ring fused with a five-membered heterocyclic system containing two oxygen atoms and one nitrogen atom. Its unique structure imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,4-dioxa-10-azaspiro[4.5]decane |
InChI |
InChI=1S/C7H13NO2/c1-2-4-8-7(3-1)9-5-6-10-7/h8H,1-6H2 |
InChI Key |
CMLDRMOPXHHMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 1,4-Dioxa-6-azaspiro[4.5]decane and related compounds:
Key Observations :
- Heteroatom Influence : Replacement of oxygen with sulfur (e.g., 1-oxa-4-thiaspiro derivatives) enhances lipophilicity and alters receptor binding, as seen in 5-HT1A agonist activity .
- Substituent Effects : Aryl groups (e.g., phenyl, chlorophenyl) improve thermal stability (e.g., 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione, m.p. 162°C) compared to unsubstituted spirocycles .
- Natural vs. Synthetic : Naturally occurring spiroacetals like 1,6-dioxaspiro[4.5]decane play roles in plant defense, while synthetic azaspiro derivatives are tailored for bioactivity .
Physicochemical Properties
- Melting Points :
- Unsubstituted spirocycles (e.g., 1,4-dioxaspiro[4.5]decane) are typically liquids or low-melting solids, while aryl-substituted derivatives (e.g., 5d: m.p. 162°C) exhibit higher thermal stability due to π-stacking .
- Chlorophenyl groups (e.g., 7,9-bis-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane) further elevate melting points via halogen bonding .
- Solubility : Nitrogen incorporation (e.g., azaspiro compounds) enhances water solubility compared to all-oxygen spiroacetals, critical for drug bioavailability .
Preparation Methods
Cyclocondensation of Piperidine-4-ones with Ethane-1,2-diol
One well-documented method involves refluxing piperidine-4-one derivatives with ethane-1,2-diol in the presence of anhydrous potassium carbonate in benzene. The reaction is carried out under Dean-Stark conditions to continuously remove water and drive the equilibrium toward spiroketal formation.
- Reagents: Piperidine-4-one (various substituted derivatives), ethane-1,2-diol, anhydrous K2CO3.
- Solvent: Benzene.
- Conditions: Reflux for approximately 14 hours with Dean-Stark apparatus.
- Workup: Cooling, addition of petroleum ether to precipitate product.
- Product: Pale yellow solid identified as 1,4-dioxa-6-azaspiro[4.5]decane derivatives.
This method yields spirocyclic compounds with chair conformations and equatorial orientation of substituents, confirmed by IR and NMR spectroscopy.
Mannich Reaction and Cyclocondensation
Another approach uses the Mannich reaction involving amines, aldehydes, and diols to construct the spirocyclic framework. This method allows for the incorporation of various substituents on the nitrogen and carbon atoms, enhancing structural diversity.
- Starting materials: Piperazine derivatives or piperidinones, aldehydes, and ethylene glycol.
- Catalysts/Conditions: Acidic or basic catalysts under reflux.
- Purification: Preparative HPLC or recrystallization.
This approach has been used to synthesize derivatives such as 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane with good yields and purity.
Synthesis from Piperazin-2-one and Acyl Chlorides
A specific synthetic route involves reacting piperazin-2-one with acyl chlorides (e.g., 2'-acetylamino-4'-methyl-[4,5']bithiazolyl-2-carbonyl chloride) in the presence of triethylamine in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) at room temperature.
Tosylation and Alkylation Routes
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Cyclocondensation of piperidine-4-one with ethane-1,2-diol | Piperidine-4-one, ethane-1,2-diol, K2CO3 | Reflux, 14 h, Dean-Stark | Benzene | Moderate to good | Produces chair conformation spiro compounds; widely used |
| Mannich reaction with piperidine derivatives | Piperidine derivatives, aldehydes, ethylene glycol | Acidic/basic catalysis, reflux | Various | Good | Allows structural diversity; used for antibacterial derivatives |
| Piperazin-2-one with acyl chlorides | Piperazin-2-one, acyl chloride, triethylamine | Room temperature, overnight stirring | THF/DCM | ~25% | Requires preparative HPLC purification; lower yield |
| Tosylation followed by nucleophilic substitution | 1,4-dioxa-8-azaspiro[4.5]decane, tosylated alcohol | 90 °C, 18 h | DCM | Not specified | Functionalization method for derivatives |
Research Findings and Notes
- The cyclocondensation method is robust and commonly employed for synthesizing the parent spiro compound and its derivatives with substituents on the nitrogen or carbon atoms.
- Mannich-type reactions expand the chemical space of spiro compounds, enabling biological activity screening such as antibacterial assays.
- The reaction of piperazin-2-one with acyl chlorides, though yielding lower amounts (~25%), allows for incorporation of complex acyl groups, useful for medicinal chemistry applications.
- Purification techniques like preparative HPLC are often necessary to isolate pure spiro compounds due to side reactions or incomplete conversions.
- Reaction conditions such as solvent choice, temperature, and base equivalents critically influence yield and purity.
- Structural confirmation is routinely done by IR, NMR, and elemental analysis to verify the formation of the spirocyclic ring and substituent orientation.
Q & A
Q. Methodological Insight :
- Use isosteric replacements (e.g., Cl vs. Br) to isolate electronic effects.
- Employ molecular docking and MD simulations to predict binding modes.
- Validate via in vitro assays (e.g., kinase inhibition for 6-methyl-6,9-diazaspiro derivatives) .
What role does the azaspiro structure play in modulating interactions with biological targets such as enzymes or receptors?
Advanced Research Focus
The azaspiro scaffold’s rigidity and nitrogen positioning enable selective interactions with hydrophobic pockets or catalytic sites. For example:
- Protein Kinase Inhibition : 6-Methyl-6,9-diazaspiro[4.5]decane derivatives act as ATP-competitive inhibitors due to shape complementarity with kinase active sites .
- Neurotransmitter Receptors : Piperidyl-substituted analogs (e.g., 2-(2-piperidyl)-1,4-dioxaspiro derivatives) show affinity for G-protein-coupled receptors via hydrogen bonding and π-stacking .
Q. Methodological Insight :
- Combine X-ray crystallography (SHELXL ) with mutagenesis studies to map binding residues.
- Use SPR (surface plasmon resonance) to quantify binding kinetics .
How can researchers address challenges in characterizing the thermodynamic properties of spirocyclic compounds?
Basic Research Focus
Key challenges include low volatility and thermal instability. Strategies:
- Vaporization Enthalpy () : Measure via gas-phase calorimetry (e.g., NIST 50.6 ± 0.6 kJ/mol for related dioxaspiro compounds) .
- Phase-Change Behavior : Use differential scanning calorimetry (DSC) to detect glass transitions or decomposition events.
Data Contradiction Analysis : Discrepancies in values across studies may arise from impurities or measurement techniques. Cross-validate with GC-MS purity assessments .
What are the implications of spirocyclic compound chirality in asymmetric synthesis and pharmacological activity?
Advanced Research Focus
Chiral spiro centers (e.g., in 1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde) influence enantioselective reactions and drug efficacy. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
